molecular formula C31H47NO4 B1656032 Solasodine N,O-diacetate CAS No. 4860-15-5

Solasodine N,O-diacetate

Cat. No. B1656032
CAS RN: 4860-15-5
M. Wt: 497.7 g/mol
InChI Key: CUIHFVBXGFUGAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Solasodine N,O-diacetate involves intricate chemical processes. Researchers have explored various methods to obtain this compound, including extraction from natural sources (such as plants) and chemical synthesis in the laboratory. The latter typically involves acetylation of solasodine, leading to the formation of this compound. Precise synthetic routes and optimization strategies are documented in scientific literature .

3.

Molecular Structure Analysis

This compound’s molecular structure consists of a steroidal core with acetyl groups attached to specific positions. The exact arrangement of these functional groups impacts its biological activity. Researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its structure .

4.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including hydrolysis, oxidation, and conjugation. These reactions influence its stability, bioavailability, and pharmacological properties. Investigating its reactivity with other molecules provides insights into potential drug interactions and metabolic pathways .

5.

Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability: Its stability under different conditions (pH, temperature, light) impacts its shelf life and efficacy .

7.

Scientific Research Applications

Chemical Synthesis and Modification

Solasodine N,O-diacetate has been a focus in the field of chemical synthesis and modification. Notably, research has shown that modification of solasodine can be achieved by introducing 1,2,3-triazolyl substituents at specific atoms of the spirosolane ring system. For example, the azidolysis of 5,6α-epoxysolasodine diacetate, a major product during epoxidation of solasodine diacetate, resulted in the formation of 6β-azido-5α-hydroxysolasodine diacetate. This compound was further used in reactions with terminal alkynes to synthesize various hydroxyspirosolanes (Finke, Mironov, Skorova, & Shults, 2018).

Anticancer Potential

This compound has been studied for its anticancer properties. A significant study demonstrated that solasodine induced apoptosis, affected autophagy, and attenuated metastasis in ovarian cancer cells. It was found to inhibit cell viabilities in a time- and dose-dependent manner, triggered apoptotic body formation, and interfered with autolysosome degradation in ovarian cancer cells. Additionally, solasodine suppressed migration and invasion of cancer cells by downregulating matrix metalloproteinase expression and activities (Xu et al., 2016).

Structural Insights and Mechanisms

Research has also been conducted to understand the structural properties and mechanisms of this compound. A study focused on the stereochemistry of solasodine revealed that it undergoes an inversion of configuration at the C-22 spiro atom when treated with certain reagents. This research provided insights into the mechanisms of acetylation and deacetylation of solasodine, contributing to a deeper understanding of its chemical behavior (Czajkowska-Szczykowska, Jastrzebska, Rode, & Morzycki, 2019).

Pharmacokinetics and Bioavailability

Studies have also been dedicated to understanding the pharmacokinetics and bioavailability of solasodine. For example, a liquid chromatography mass spectrometry method was developed and validated for the determination of solasodine in rat plasma. This method was crucial for a pharmacokinetic study of solasodine after oral administration, providing vital information about its behavior in biological systems (Ma et al., 2014).

Anti-Inflammatory and Anticonvulsant Properties

Furthermore, this compound has been evaluated for its anti-inflammatory and anticonvulsant properties. Research has shown that solasodine exerts significant anti-inflammatory activity in both acute and chronic inflammatory animal models, suggesting its potential for therapeutic applications in inflammation-related disorders (Pandurangan, Khosa, & Hemalatha, 2011). Another study found potent anticonvulsant and CNS depressant activities of solasodine, indicating its potential application in the treatment of central nervous system disorders (Chauhan, Sheth, Ranpariya, & Parmar, 2011).

Mechanism of Action

The pharmacological effects of Solasodine N,O-diacetate are diverse. It exhibits antibacterial, antiviral, anti-inflammatory, and other therapeutic properties. Researchers have identified cellular targets, such as membrane proteins or enzymes, through which this compound exerts its effects. Understanding its mechanism of action is crucial for designing targeted therapies .

6.

Safety and Hazards

  • Environmental Impact : The cultivation and extraction of Solasodine N,O-diacetate-bearing plants may have ecological consequences .

8.

Future Directions

  • Sustainable Sourcing : Develop eco-friendly methods for obtaining Solasodine N,O-diacetate .

properties

IUPAC Name

(1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h7,18-19,23-28H,8-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHFVBXGFUGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964092
Record name 28-Acetylspirosol-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4860-15-5
Record name NSC226116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 28-Acetylspirosol-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [22α,25(R)]-28-acetylspirosol-5-en-3β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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